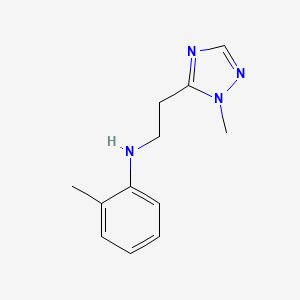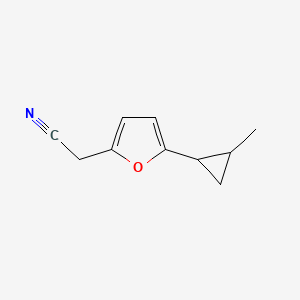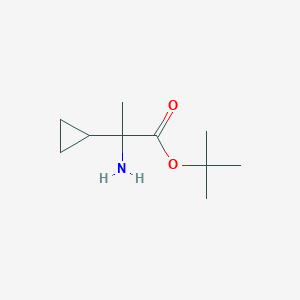
2,2-Difluoro-2-(pyrrolidin-3-yl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with difluoroacetic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of copper (II) catalysts and DMAP (4-Dimethylaminopyridine) has been reported to aid in the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride: This compound features a pyridine ring instead of a pyrrolidine ring and has similar applications in medicinal chemistry.
2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride: This compound contains a hydroxypiperidine ring and is used in similar research applications.
Uniqueness
2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a difluoroacetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
2,2-difluoro-2-pyrrolidin-3-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8,5(10)11)4-1-2-9-3-4;/h4,9H,1-3H2,(H,10,11);1H |
InChI Key |
QNLYWPHHBPLOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(C(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)

![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)

![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)



